![molecular formula C17H20N4O4S B2431003 methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate CAS No. 2210139-05-0](/img/structure/B2431003.png)
methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate” is a complex organic molecule that contains several functional groups, including a triazole ring, a bicyclic octane ring, a sulfonyl group, and a benzoate ester .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, triazole rings can be formed through a [3+2] cycloaddition reaction known as the Huisgen cycloaddition or ‘click’ reaction . The bicyclic octane ring could potentially be formed through a Diels-Alder reaction or other cyclization methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct features due to its functional groups. The triazole ring would contribute to the aromaticity, the bicyclic octane ring would introduce steric hindrance and the sulfonyl and benzoate groups would add polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions, especially those involving its nitrogen atoms . The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a sulfonyl group and a benzoate ester would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Triazole Derivatives and Related Compounds
Synthesis and Muscarinic Activities : Triazole derivatives, including 1,2,3-triazoles, have been synthesized and evaluated for their potency and efficacy as muscarinic ligands. These compounds show a relationship between their electrostatic properties and muscarinic activity, highlighting their potential in drug design and receptor targeting (Wadsworth et al., 1992).
Antimicrobial Agents : Sulfonamide bridged disubstituted 1,2,3-triazoles have been synthesized and assessed for their antibacterial activity. Some derivatives demonstrated significant efficacy against various bacterial strains, underlining the potential of triazole-based compounds in developing new antimicrobials (Yadav & Kaushik, 2022).
Azabicyclo[3.2.1]octane Derivatives
- Complexation Studies : Research on azabicyclo octane derivatives explores their complexation with hosts like p-sulfonatocalix[4]arene. These studies reveal the importance of shape complementarity in molecular recognition, suggesting applications in selective binding and sensor design (Bakirci et al., 2005).
Sulfonyl Benzoate Applications
- Synthetic Applications : Sulfonyl benzoates have been utilized in various synthetic pathways, including atom-transfer radical cyclizations, to construct complex molecular architectures. This highlights their role as versatile intermediates in organic synthesis (Flynn et al., 1992).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit cytotoxic activities against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health and development of organisms.
Biochemical Pathways
Similar compounds have been reported to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport.
Pharmacokinetics
In silico studies of similar compounds have suggested that they possess drug-like properties .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . They have also been shown to induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
methyl 4-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-25-17(22)12-2-6-16(7-3-12)26(23,24)21-13-4-5-14(21)11-15(10-13)20-9-8-18-19-20/h2-3,6-9,13-15H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSFDUINLVYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

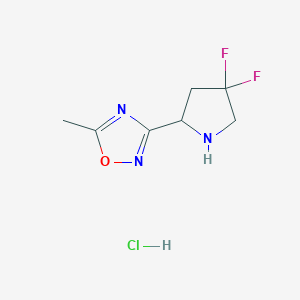
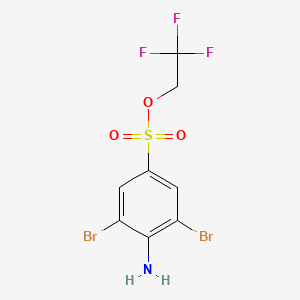
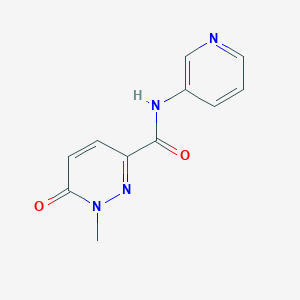
![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)
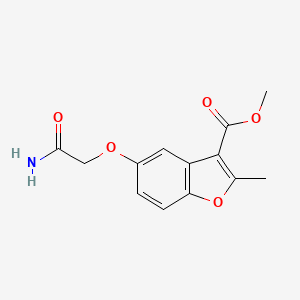
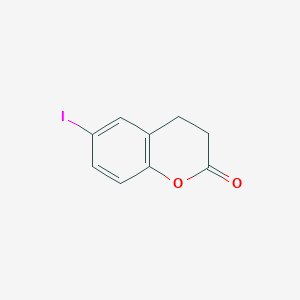
![4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2430933.png)
![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)
![8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430937.png)
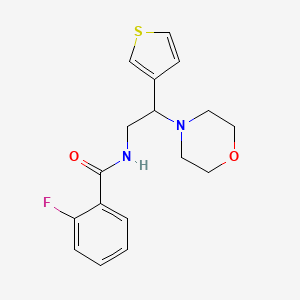
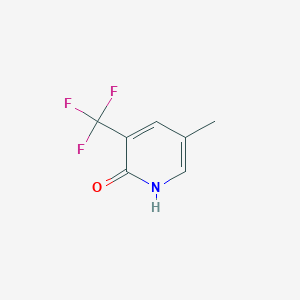
![7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430941.png)
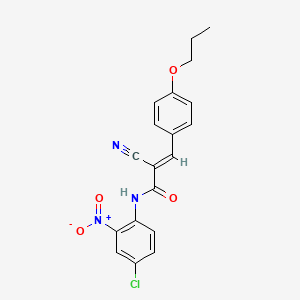
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2430943.png)